molecular formula C9H16N2O5 B11720380 N6-(2-Carboxyacetyl)-L-lysine

N6-(2-Carboxyacetyl)-L-lysine

Cat. No.: B11720380
M. Wt: 232.23 g/mol
InChI Key: MCSXQLOMUKSQTN-LURJTMIESA-N
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Description

N6-(2-Carboxyacetyl)-L-lysine is a derivative of the amino acid lysine, where the ε-amino group of lysine is modified with a carboxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-Carboxyacetyl)-L-lysine typically involves the reaction of L-lysine with a carboxyacetylating agent. One common method is the reaction of L-lysine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N6-(2-Carboxyacetyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.

    Substitution: The carboxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxyacetyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N6-(2-Carboxyacetyl)-L-lysine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study protein modifications and interactions.

    Industry: It may be used in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of N6-(2-Carboxyacetyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyacetyl group can modify the activity of these targets by altering their structure or function. This modification can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N6-(2-Carboxyethyl)-L-lysine
  • N6-(2-Carboxypropyl)-L-lysine
  • N6-(2-Carboxybutyl)-L-lysine

Uniqueness

N6-(2-Carboxyacetyl)-L-lysine is unique due to its specific carboxyacetyl modification, which can confer distinct biochemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where precise modifications are required.

Properties

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid

InChI

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1

InChI Key

MCSXQLOMUKSQTN-LURJTMIESA-N

Isomeric SMILES

C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)CC(=O)O)CC(C(=O)O)N

Origin of Product

United States

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